

Compound Profile: Spiropyrazolopyridone 1a-(R)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Estrogen receptor modulator 12				
Cat. No.:	B15493156	Get Quote			

Compound 1a-(R) is the R-enantiomer of a racemic spiropyrazolopyridone compound identified as a potent inhibitor of Dengue Virus, specifically targeting the non-structural protein 4B (NS4B), a key component of the viral replication complex.[1]

Quantitative Biological Activity

The in vitro antiviral activity and physicochemical properties of Compound 1a-(R) and its S-enantiomer have been characterized, demonstrating significant stereoselectivity in its biological function.

Compoun d	Target	Assay	EC50 (nM)	CC50 (nM)	Selectivit y Index (SI)	Ref
1a-(R)	DENV-2	Plaque Assay	12	>1,000	>83	[1]
1b-(S)	DENV-2	Plaque Assay	>1,000	>1,000	-	[1]

Table 1: Antiviral activity of Compound 1a-(R) and its enantiomer 1b-(S) against Dengue Virus serotype 2 (DENV-2) in A549 cells.



Property	Compound 1a-(R)
Aqueous Solubility	11 μΜ
logP	4.9

Table 2: Physicochemical properties of Compound 1a-(R).[1]

Experimental Protocols & Methodologies Antiviral Activity (Plaque Assay)

This assay quantifies the amount of infectious virus particles following treatment with the compound.

- Cell Seeding: A549 cells (human lung adenocarcinoma) are seeded in appropriate culture plates.
- Infection: Cells are infected with DENV-2 (New Guinea C strain) at a multiplicity of infection (MOI) of 0.5.
- Compound Treatment: Simultaneously with infection, cells are treated with 2-fold serial dilutions of the test compounds (e.g., Compound 1a-(R)). A DMSO control (0.5%) is run in parallel.
- Incubation: The infected and treated cells are incubated at 37°C for 48 hours.
- Harvesting: After incubation, the cell culture supernatants are harvested.
- Quantification: Viral titers in the supernatants are determined via a standard plaque assay on a suitable cell line (e.g., Vero cells).
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the logarithm of the viral titers against the compound concentrations.[1]

Cell Viability Assay

This assay is performed to determine the cytotoxicity of the compound.



- Cell Treatment: A549 cells are treated with various concentrations of the test compound.
- Incubation: Cells are incubated for the same duration as the antiviral assay (48 hours).
- Measurement: Cell viability is measured using standard methods, such as those based on metabolic activity (e.g., MTT, MTS) or cell membrane integrity.
- Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.[1]

Resistance Analysis

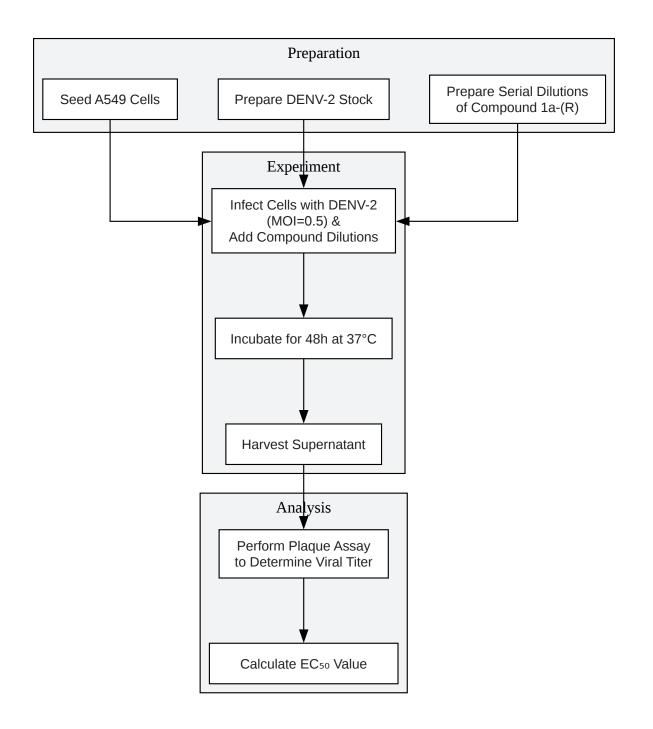
Resistance studies identified that a specific mutation in the viral NS4B protein confers resistance to the compound.

- Virus Passaging: DENV-2 is passaged in the presence of sub-optimal concentrations of Compound 1a-(R).
- Resistant Clone Selection: Viral clones capable of replicating in the presence of the compound are selected and plaque-purified.
- Genomic Sequencing: The genome of the resistant virus is sequenced to identify mutations not present in the wild-type virus.
- Confirmation: The identified mutation (e.g., at amino acid 63 of NS4B) is introduced into a
 wild-type infectious clone to confirm that this specific mutation is responsible for the
 resistance phenotype.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental logic and the compound's mechanism of action.

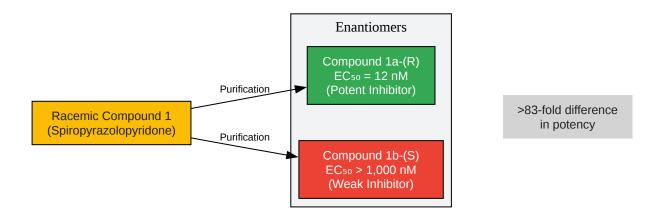




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Caption: Experimental workflow for determining the in vitro antiviral EC50 of Compound 1a-(R).

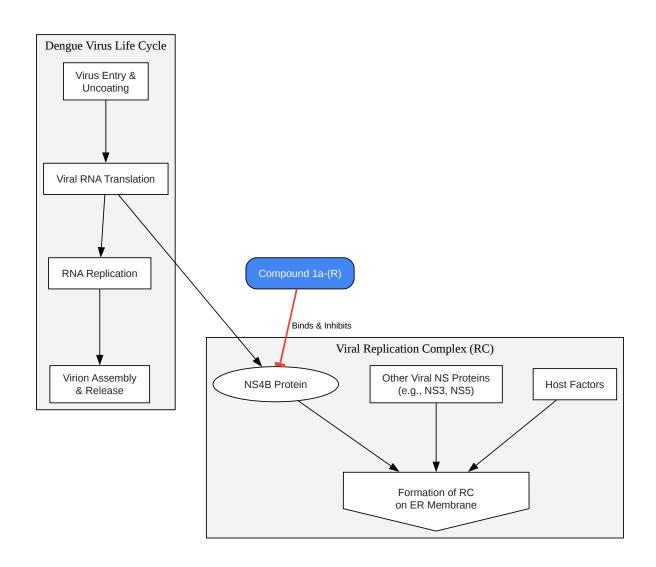




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Caption: Stereoselectivity of Compound 1, with the R-enantiomer (1a) being significantly more potent.





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Caption: Proposed mechanism of action where Compound 1a-(R) inhibits the DENV NS4B protein.

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References

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